molecular formula C13H11F B8740121 2-Fluoro-3'-methyl-1,1'-biphenyl CAS No. 76350-77-1

2-Fluoro-3'-methyl-1,1'-biphenyl

Cat. No. B8740121
Key on ui cas rn: 76350-77-1
M. Wt: 186.22 g/mol
InChI Key: BUIPKDFUVKLJTF-UHFFFAOYSA-N
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Patent
US04623650

Procedure details

A mixture of 7.0 g 3-(2-fluorophenyl)-toluene and 29.5 g potassium permanganate in 500 ml t-butanol and 100 ml water was heated at 90° C. for 18 hours. The reaction mixture was cooled to room temperature, sufficient sodium bisulfite was added to dissolve the remaining potassium permanganate and manganese dioxide, and the pH was adjusted to 1 with hydrochloric acid. The resulting precipitate was collected by filtration, redissolved in ethyl acetate and this solution was dried and evaporated yielding the product as a white solid of m.p. 147°-148° C. after recrystallization from hexanes (5.7 g, 70% yield). NMR (DMSO-d6, 250 MHz): 8.2-7.3 (m, 8H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=[C:10]([CH3:14])[CH:11]=[CH:12][CH:13]=1.[Mn]([O-])(=O)(=O)=[O:16].[K+].S(=O)(O)[O-].[Na+].Cl.[OH2:27]>C(O)(C)(C)C.[O-2].[O-2].[Mn+4]>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][CH:13]=1)[C:14]([OH:16])=[O:27] |f:1.2,3.4,8.9.10|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C=1C=C(C=CC1)C
Name
Quantity
29.5 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
this solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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